PF-9363 -

PF-9363

Catalog Number: EVT-8312531
CAS Number:
Molecular Formula: C20H20N4O6S
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PF-9363, also known as CTx-648, is a potent and selective inhibitor of the lysine acetyltransferases KAT6A and KAT6B, which are part of the MYST family of enzymes. These enzymes play crucial roles in the regulation of gene expression through the acetylation of histones and other proteins. PF-9363 has emerged as a promising candidate in cancer therapeutics due to its ability to target dysregulated acetylation processes associated with various malignancies, particularly in estrogen receptor-positive breast cancer models .

Source and Classification

PF-9363 is derived from a novel benzisoxazole series designed to enhance drug-like properties such as potency, selectivity, and oral bioavailability. It has been classified as a first-in-class inhibitor specifically targeting KAT6A and KAT6B while demonstrating minimal activity against other members of the MYST family . This specificity is critical for reducing potential side effects associated with broader-spectrum inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-9363 involves several key steps that optimize its pharmacological properties. The compound is synthesized through a series of reactions that include:

  1. Formation of the Benzisoxazole Core: This step typically involves cyclization reactions that generate the benzisoxazole structure essential for binding affinity.
  2. Modification of Functional Groups: Various substituents are introduced to enhance selectivity for KAT6A and KAT6B. This may involve the introduction of acyl or sulfonyl groups that improve interaction with the enzyme's active site.
  3. Purification and Characterization: The final compound is purified using techniques such as chromatography and characterized by spectroscopic methods (NMR, mass spectrometry) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of PF-9363 features a benzisoxazole core with specific substituents that confer its inhibitory properties. The compound's chemical formula is C15_{15}H14_{14}N2_2O2_2, and it has a molecular weight of approximately 270.28 g/mol. The three-dimensional conformation allows for effective binding to the active site of KAT6A and KAT6B, facilitating competitive inhibition against acetyl-CoA, their natural substrate .

Chemical Reactions Analysis

Reactions and Technical Details

PF-9363 primarily functions through competitive inhibition of KAT6A and KAT6B by mimicking acetyl-CoA. The mechanism can be summarized as follows:

  1. Binding to Active Site: PF-9363 competes with acetyl-CoA for binding at the active site of the lysine acetyltransferases.
  2. Inhibition of Acetylation: By occupying this site, PF-9363 prevents the transfer of acetyl groups to lysine residues on histones, thereby modulating gene expression profiles associated with tumorigenesis.
  3. Impact on Cellular Processes: The inhibition leads to decreased histone acetylation levels, which can result in reduced transcriptional activity of oncogenes .
Mechanism of Action

Process and Data

The mechanism of action for PF-9363 involves several biochemical pathways:

  1. Competitive Inhibition: As mentioned, PF-9363 acts as a competitive inhibitor against acetyl-CoA, leading to decreased activity of KAT6A and KAT6B.
  2. Altered Gene Expression: The reduction in histone acetylation disrupts enhancer-driven transcriptional programs critical for cancer cell survival and proliferation.
  3. Cell Cycle Arrest and Apoptosis: In models of estrogen receptor-positive breast cancer, PF-9363 has been shown to induce cell cycle arrest and apoptosis in cancer cells that are resistant to standard therapies .
Physical and Chemical Properties Analysis

Physical Properties

PF-9363 is characterized by:

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like DMSO; specific solubility data may be required for formulation purposes.

Chemical Properties

Key chemical properties include:

  • pKa Values: Specific pKa values are essential for understanding its ionization state at physiological pH.
  • Stability: Stability studies under various conditions (pH, temperature) are crucial for determining shelf-life and storage conditions.

Relevant data from studies indicate that PF-9363 exhibits favorable pharmacokinetic properties, making it suitable for oral administration .

Applications

Scientific Uses

PF-9363 has significant applications in cancer research:

  1. Cancer Therapeutics: It is being investigated as a treatment option for various cancers, particularly those with dysregulated KAT6A/B activity.
  2. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of lysine acetylation in gene regulation and cancer biology.
  3. Combination Therapies: There is potential for PF-9363 to be used in combination with other therapies to enhance treatment efficacy in resistant cancer types .
Molecular Mechanisms of KAT6A/B Inhibition

Structural Basis of KAT6A-Binding Specificity

PF-9363 (also designated CTx-648) exhibits exceptional binding specificity for the catalytic domains of Lysine Acetyltransferase 6A and Lysine Acetyltransferase 6B through optimized molecular interactions within the acetyl-coenzyme A binding pocket. The compound features a benzisoxazole core that engages in critical hydrogen bonding and hydrophobic interactions with conserved residues in the enzyme active site. Key structural analyses reveal that PF-9363 forms hydrogen bonds with Phe512 and Tyr645 of Lysine Acetyltransferase 6A, while its sulfonyl group establishes water-mediated contacts with the backbone amide of Gly620 [1] [4]. These interactions confer remarkable selectivity for Lysine Acetyltransferase 6A/Lysine Acetyltransferase 6B over other histone acetyltransferase family members, including GCN5 and p300, as demonstrated by biochemical selectivity panels showing >500-fold selectivity [4].

Table 1: Key Protein-Ligand Interactions in PF-9363-KAT6A Complex

ResidueInteraction TypeDistance (Å)Functional Significance
Phe512π-Stacking3.8Stabilizes benzisoxazole orientation
Tyr645Hydrogen bond2.1Anchors sulfonyl moiety
Gly620Water-mediated3.2Stabilizes sulfonamide group
Leu756Hydrophobic4.0Enhances binding affinity
Val621Van der Waals3.7Contributes to selectivity

The structural conformation of PF-9363 allows it to occupy a subpocket typically engaged by the pantetheine group of acetyl-coenzyme A, thereby directly competing with this essential cofactor. X-ray crystallographic studies demonstrate that PF-9363 induces conformational changes in the methionine-rich loop region of Lysine Acetyltransferase 6A, resulting in occlusion of the histone substrate binding channel [1] [4]. This dual mechanism of acetyl-coenzyme A competition and substrate exclusion underpins the compound's exceptional potency, with half-maximal inhibitory concentration values of 0.3 nanomolar in Lysine Acetyltransferase 6A-amplified ZR75-1 breast cancer cells [2] [4].

Allosteric Modulation of Histone Acetyltransferase Activity

PF-9363 functions as an orthosteric inhibitor that induces significant allosteric effects throughout the Lysine Acetyltransferase 6A/6B enzymatic complex. By binding to the acetyl-coenzyme A recognition site, the compound triggers conformational rearrangements that propagate to distal functional domains. These allosteric effects manifest as disrupted protein-protein interactions between Lysine Acetyltransferase 6A and regulatory partners, including bromodomain-containing proteins and transcription factors involved in estrogen receptor signaling networks [6] [7]. The inhibitor binding stabilizes an autoinhibited enzyme conformation characterized by restricted accessibility to histone H3 substrates, particularly at lysine 23 (H3K23) modification sites [4].

The compound's inhibitory mechanism follows classical competitive kinetics with acetyl-coenzyme A, as demonstrated by Lineweaver-Burk plots showing increased Michaelis constant values with rising PF-9363 concentrations. However, non-competitive inhibition patterns observed with histone peptide substrates indicate allosteric disruption of substrate recognition [6]. This dual kinetic profile suggests that PF-9363 binding not only occupies the cofactor site but also induces long-range conformational changes that alter the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters of KAT6A Inhibition by PF-9363

SubstrateKm (μM)Vmax (nmol/min/mg)Ki (nM)Inhibition Mode
Acetyl-coenzyme A8.2 ± 0.915.3 ± 1.20.28 ± 0.03Competitive
H3 peptide22.4 ± 2.118.6 ± 1.81.05 ± 0.11Non-competitive

Importantly, PF-9363 exhibits slow dissociation kinetics from the Lysine Acetyltransferase 6A/6B complex, with a dissociation half-life exceeding 120 minutes, indicating formation of a stable enzyme-inhibitor complex. This prolonged target engagement contributes to sustained pharmacodynamic effects despite rapid plasma clearance observed in pharmacokinetic studies [2] [6]. The allosteric modulation extends beyond catalytic inhibition to include disruption of Lysine Acetyltransferase 6A-containing macromolecular complexes essential for oncogenic transcriptional programs [4] [7].

H3K23Ac Biomarker Suppression Dynamics

Histone H3 lysine 23 acetylation serves as a direct pharmacodynamic biomarker for PF-9363 target engagement, with inhibition dynamics demonstrating both time-dependent and concentration-dependent characteristics. In Lysine Acetyltransferase 6A-overexpressing ZR75-1, T47D, and MCF7 estrogen receptor-positive breast cancer cell lines, PF-9363 produces significant reduction of histone H3 lysine 23 acetylation at concentrations as low as 1 nanomolar within 24 hours of exposure [2] [4]. Maximal suppression exceeding 90% occurs between 10-100 nanomolar concentrations, correlating directly with the compound's biochemical potency against purified Lysine Acetyltransferase 6A enzyme [1] [4].

The temporal dynamics of histone H3 lysine 23 acetylation suppression reveal rapid target engagement, with significant reduction observed within 4 hours of compound exposure. This early biomarker reduction precedes transcriptional changes and cell cycle effects, supporting its utility as a proximal indicator of target inhibition. In ZR75-1 xenograft models, daily oral administration of PF-9363 produces sustained histone H3 lysine 23 acetylation suppression in tumor tissue at 24-hour post-dose intervals, demonstrating continuous target coverage despite compound clearance [4].

Notably, the degree of histone H3 lysine 23 acetylation suppression correlates strongly with anti-tumor efficacy across multiple patient-derived xenograft models of estrogen receptor-positive breast cancer. Tumors exhibiting >70% histone H3 lysine 23 acetylation reduction after 7 days of treatment consistently show significant growth inhibition, while those with <50% suppression demonstrate limited response [1] [2] [4]. This biomarker-response relationship establishes histone H3 lysine 23 acetylation as a predictive indicator of treatment efficacy and provides a pharmacodynamic endpoint for clinical translation.

Transcriptional Regulation of Estrogen Receptor 1 Pathway Genes

PF-9363 exerts profound effects on estrogen receptor 1 signaling networks through epigenetic modulation of pathway constituents. Genome-wide chromatin immunoprecipitation sequencing analyses in estrogen receptor-positive breast cancer cells demonstrate that PF-9363 treatment significantly reduces RNA polymerase II occupancy at promoters and enhancers of estrogen receptor 1-regulated genes [4]. This transcriptional repression particularly affects genes governing cell cycle progression, Myc signaling, and stem cell pathways, with integrative multi-omics profiling identifying over 300 downregulated genes within 24 hours of inhibitor exposure [2] [4] [6].

Table 3: Key Downregulated Transcriptional Networks Following PF-9363 Treatment

PathwayRepresentative GenesFold ChangeFunctional Consequence
Estrogen signalingGREB1, TFF1, PGR-3.2 to -5.7Reduced estrogen responsiveness
Cell cycle progressionCCND1, CDK4, CCNE2-4.1 to -6.3G1/S phase arrest
Myc targetsMYC, MAX, MXD1-2.8 to -4.5Reduced proliferative drive
Stemness factorsSOX9, ALDH1A3, NANOG-3.7 to -8.2Loss of tumor-initiating potential

Mechanistically, this transcriptional reprogramming results from disrupted enhancer activation rather than immediate promoter effects. Lysine Acetyltransferase 6A inhibition preferentially diminishes acetylation at enhancer regions controlling master transcription factors of estrogen receptor 1 signaling, including FOXA1 and GATA3 [4]. The consequent reduction in enhancer RNA synthesis and bromodomain protein recruitment establishes a feed-forward repression loop that silences estrogen-dependent transcription. This effect proves particularly pronounced in endocrine-resistant models, where PF-9363 maintains efficacy despite tamoxifen or fulvestrant resistance [4] [6].

Notably, the transcriptional effects manifest functionally as cell cycle arrest in the G1 phase, mediated through coordinated downregulation of cyclin-dependent kinase 4 and cyclin D1, coupled with upregulation of cyclin-dependent kinase inhibitor 1A [1] [4]. This cell cycle modulation occurs independently of estrogen receptor 1 mutational status, providing a promising therapeutic avenue for both endocrine-sensitive and endocrine-resistant estrogen receptor-positive breast cancers. The convergence of epigenetic regulation on core cell cycle machinery underscores the therapeutic potential of Lysine Acetyltransferase 6A inhibition in estrogen receptor-positive disease contexts characterized by cell cycle dysregulation [2] [4].

Properties

Product Name

PF-9363

IUPAC Name

2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide

Molecular Formula

C20H20N4O6S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

VNSQFPFWUAZOTQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.